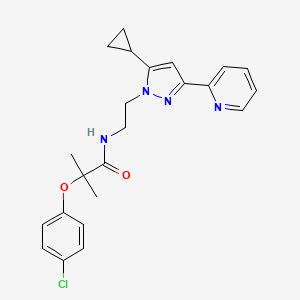
2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazole ring
- Substituents :
- 4-chlorophenoxy group
- Cyclopropyl group attached to a pyridine moiety
- Ethyl chain connecting the pyrazole to a methylpropanamide
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cellular processes. Notably, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine synthesis, which is vital for DNA and RNA synthesis.
Enzyme Inhibition
Research indicates that the compound exhibits significant inhibition of DHODH, which has implications for antiviral activity. The compound's structure allows it to fit into the active site of the enzyme, thereby blocking substrate access and preventing enzyme function. Studies have reported a pMIC50 (minimum inhibitory concentration) value indicating strong antiviral effects against measles virus replication, suggesting its potential as an antiviral agent .
Biological Activity Data
| Biological Activity | Measurement Method | Result |
|---|---|---|
| DHODH Inhibition | In vitro assays | pMIC50 = 9 (high activity) |
| Antiviral Activity | Phenotypic assay | Significant reduction in viral replication |
| Cytotoxicity | Cell viability assays | IC50 < 10 µM in various cancer cell lines |
Case Studies and Research Findings
-
Antiviral Studies :
In a study assessing various pyrazole derivatives, this compound was highlighted for its potent activity against viral infections. The mechanism was linked to its ability to inhibit DHODH, which is essential for viral replication . -
Cytotoxicity Evaluation :
The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values lower than those observed in standard chemotherapeutic agents. This suggests potential applications in cancer therapy . -
Structure-Activity Relationship (SAR) :
The presence of the cyclopropyl group and chlorophenoxy substituent was crucial for enhancing biological activity. Variations in these groups led to significant differences in enzyme inhibition and cytotoxicity profiles .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-23(2,30-18-10-8-17(24)9-11-18)22(29)26-13-14-28-21(16-6-7-16)15-20(27-28)19-5-3-4-12-25-19/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLQQSDXFEGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














